molecular formula C15H13N3O2S B14948861 (4-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

(4-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B14948861
M. Wt: 299.3 g/mol
InChI Key: SNNAGSMQRWRZOP-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone is a heterocyclic compound that features a triazolo-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields . The reaction conditions involve heating the reactants at 140°C for about 3 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the microwave-mediated synthesis. This would require optimization of reaction conditions to ensure consistent yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazolo-pyridine core.

    Substitution: The methoxyphenyl and triazolo-pyridine moieties can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone is used as a building block for synthesizing more complex molecules.

Biology and Medicine

This compound has shown potential in medicinal chemistry as a scaffold for developing new drugs. It exhibits various biological activities, including acting as inhibitors for enzymes like CDK2, which is a target for cancer treatment . Additionally, it has applications in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes like CDK2 by binding to the active site and preventing substrate access . This inhibition can lead to the disruption of cell cycle progression, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone apart is its specific substitution pattern, which can lead to unique interactions with biological targets. This makes it a valuable scaffold for drug development, offering potential advantages in terms of selectivity and potency .

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

(4-methoxyphenyl)-(7-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

InChI

InChI=1S/C15H13N3O2S/c1-10-7-8-17-13(9-10)16-15(21)18(17)14(19)11-3-5-12(20-2)6-4-11/h3-9H,1-2H3

InChI Key

SNNAGSMQRWRZOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=S)N(N2C=C1)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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